molecular formula C17H35N3O2 B12567932 L-Leucyl-N-(3-methylbutyl)-L-leucinamide CAS No. 497182-33-9

L-Leucyl-N-(3-methylbutyl)-L-leucinamide

Cat. No.: B12567932
CAS No.: 497182-33-9
M. Wt: 313.5 g/mol
InChI Key: BUPTWIVIHSYAGE-GJZGRUSLSA-N
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Description

L-Leucyl-N-(3-methylbutyl)-L-leucinamide is a dipeptide derivative composed of two leucine residues linked via an amide bond, with the N-terminal leucine modified by a 3-methylbutyl group. This compound serves as a structural backbone for several biologically active analogs, including proteasome inhibitors and enzyme-targeting molecules.

Properties

CAS No.

497182-33-9

Molecular Formula

C17H35N3O2

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]pentanamide

InChI

InChI=1S/C17H35N3O2/c1-11(2)7-8-19-17(22)15(10-13(5)6)20-16(21)14(18)9-12(3)4/h11-15H,7-10,18H2,1-6H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1

InChI Key

BUPTWIVIHSYAGE-GJZGRUSLSA-N

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N-(3-methylbutyl)-L-leucinamide typically involves the coupling of leucine residues with a 3-methylbutylamine derivative. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N-(3-methylbutyl)-L-leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

L-Leucyl-N-(3-methylbutyl)-L-leucinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Leucyl-N-(3-methylbutyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . Additionally, it can affect ion channels, altering membrane potential and cellular excitability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Target(s) IC50/Activity Key Applications References
This compound Base structure (no additional groups) ~316.4* N/A N/A Hypothetical scaffold N/A
MG132 N-Cbz, N-(1S-formyl-3-methylbutyl) 475.6 Proteasome, Calpain Proteasome: IC50 = 100 nM; Calpain: IC50 = 1.2 µM Apoptosis induction, NF-κB inhibition
ALD (Synthetic Inhibitor) N-Cbz, N-(2S-hydroxy-4-methylpentan-2-yl) 509.6 Papain, SARS-CoV-2 Mpro Binding energy: -8.2 kcal/mol (Mpro) Antiviral research
Compound 46 Ketone-based substituents, pyrrolidinyl groups 496.6 SARS-CoV-2 3CLpro Covalent inhibition COVID-19 therapeutic development
2M1 N-Cbz, N-(3S-methylsulfonylhexan-3-yl) 553.8 Proteasome Not quantified Proteasome activity studies

*Calculated based on formula C₁₆H₃₂N₃O₂.

Key Observations:

  • MG132 is the most well-studied derivative, with potent proteasome inhibition due to its Cbz and formyl groups enhancing cell permeability and target binding . Its dual inhibition of proteasome and calpain distinguishes it from analogs like ALD, which primarily target viral proteases .
  • ALD exhibits stronger binding to SARS-CoV-2 main protease (Mpro) compared to phytochemicals like EGCG, highlighting the role of hydroxy and Cbz groups in antiviral activity .
  • Compound 46 incorporates a ketone moiety for covalent binding to viral proteases, a mechanism absent in non-covalent inhibitors like MG132 .

Research Findings and Mechanistic Insights

Proteasome and Apoptosis Regulation

  • MG132 inhibits the 20S proteasome’s chymotrypsin-like activity, stabilizing pro-apoptotic proteins like MOAP-1 and inducing mitochondrial-dependent apoptosis in cancer cells at 10–20 µM . It also synergizes with celastrol in lysosomal storage disorder therapies by enhancing mutant glucocerebrosidase activity .
  • Co-administration of MG132 negates this effect, confirming distinct mechanistic pathways .

Solubility and Pharmacokinetics

  • Derivatives like Compound 46 exhibit improved solubility due to polar ketone groups .

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